molecular formula C6H8BrN3O B13480500 5-bromo-2-(propan-2-yl)-2H-1,2,3-triazole-4-carbaldehyde

5-bromo-2-(propan-2-yl)-2H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B13480500
M. Wt: 218.05 g/mol
InChI Key: VLMCMLIESJROEZ-UHFFFAOYSA-N
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Description

5-bromo-2-(propan-2-yl)-2H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that contains a triazole ring substituted with a bromine atom and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(propan-2-yl)-2H-1,2,3-triazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-1H-1,2,3-triazole with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-(propan-2-yl)-2H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 5-bromo-2-(propan-2-yl)-2H-1,2,3-triazole-4-carboxylic acid.

    Reduction: 5-bromo-2-(propan-2-yl)-2H-1,2,3-triazole-4-methanol.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

5-bromo-2-(propan-2-yl)-2H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-(propan-2-yl)-2H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The triazole ring can interact with various biological molecules through hydrogen bonding, hydrophobic interactions, and π-π stacking, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde: Similar structure but different positional isomer.

    5-chloro-2-(propan-2-yl)-2H-1,2,3-triazole-4-carbaldehyde: Chlorine atom instead of bromine.

    5-bromo-2-(methyl)-2H-1,2,3-triazole-4-carbaldehyde: Methyl group instead of isopropyl.

Uniqueness

5-bromo-2-(propan-2-yl)-2H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of both a bromine atom and an isopropyl group on the triazole ring. This combination of substituents can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H8BrN3O

Molecular Weight

218.05 g/mol

IUPAC Name

5-bromo-2-propan-2-yltriazole-4-carbaldehyde

InChI

InChI=1S/C6H8BrN3O/c1-4(2)10-8-5(3-11)6(7)9-10/h3-4H,1-2H3

InChI Key

VLMCMLIESJROEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1N=C(C(=N1)Br)C=O

Origin of Product

United States

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